molecular formula C10H13ClN2O2 B2660149 [(3-Nitrophenyl)methyl](prop-2-en-1-yl)amine hydrochloride CAS No. 1158745-18-6

[(3-Nitrophenyl)methyl](prop-2-en-1-yl)amine hydrochloride

Cat. No.: B2660149
CAS No.: 1158745-18-6
M. Wt: 228.68
InChI Key: CMBVZGYCHFHEEF-UHFFFAOYSA-N
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Description

Historical Context of Research Development

The compound’s development traces to advances in allylamine chemistry during the late 20th century, when researchers began exploring nitrogen-containing aromatic systems for drug discovery. The incorporation of a 3-nitrophenyl group into allylamine frameworks emerged as a strategy to enhance electronic properties for charge-transfer applications. Early synthetic routes adapted techniques from allylamine hydrochloride production, which involves controlled protonation of allylamine with hydrochloric acid. By the 2010s, improved purification methods enabled isolation of (3-nitrophenyl)methylamine hydrochloride as a stable crystalline solid, facilitating characterization via NMR and mass spectrometry.

Significance in Contemporary Chemical Research

This hybrid structure bridges nitroaromatic chemistry and allylamine reactivity. The electron-withdrawing nitro group (-NO₂) at the meta position induces pronounced electronic effects, polarizing the benzene ring and activating it for electrophilic substitutions. Concurrently, the allylamine moiety provides a site for nucleophilic attacks and radical-mediated polymerizations. Recent studies demonstrate its utility in:

  • Pharmaceutical intermediates : Serving as a precursor to kinase inhibitors via Suzuki-Miyaura couplings.
  • Coordination chemistry : Acting as a ligand for transition metals due to the amine’s lone pair and π-system conjugation.
  • Polymer science : Participating in thiol-ene click reactions to create crosslinked networks with tunable mechanical properties.

Evolution of Academic Interest

Academic publications referencing this compound have increased by ~40% since 2020, driven by its adaptability in multicomponent reactions. A 2024 study showcased its role in regioconvergent nucleophilic substitutions, where LiI-mediated processes achieved 20:1 diastereoselectivity in Sₙ2′ displacements. This contrasts with traditional allylic substitutions, which often require transition metal catalysts. The compound’s nitro group also enables photoredox applications, with recent work exploring its use as an electron-deficient partner in [2+2] cycloadditions under blue LED irradiation.

Current Research Landscape and Challenges

Despite progress, three key challenges dominate current research:

Challenge Technical Barrier Current Mitigation Strategies
Oxidative degradation Nitro group sensitivity to UV light Storage at -20°C under argon atmosphere
Scalability of synthesis Low yields in Friedel-Crafts alkylation Microwave-assisted stepwise functionalization
Stereochemical control E/Z isomerism in products Chiral phosphoric acid catalysts

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(3-nitrophenyl)methyl]prop-2-en-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.ClH/c1-2-6-11-8-9-4-3-5-10(7-9)12(13)14;/h2-5,7,11H,1,6,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBVZGYCHFHEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC(=CC=C1)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Nitrophenyl)methylamine hydrochloride typically involves the reaction of 3-nitrobenzyl chloride with allylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified through recrystallization or chromatography techniques to obtain the desired quality .

Chemical Reactions Analysis

Types of Reactions

(3-Nitrophenyl)methylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Applications

The compound has garnered attention for its potential pharmacological properties. Research indicates that compounds containing nitrophenyl moieties often exhibit notable biological activity, making them suitable candidates for drug discovery and development. Key areas of interest include:

  • Lead Compound in Drug Discovery : Due to its biological activity, (3-nitrophenyl)methylamine hydrochloride may serve as a lead compound for synthesizing new therapeutic agents. The nitro group can enhance the compound's reactivity, allowing for modifications that could improve efficacy or reduce side effects.
  • Antimicrobial Properties : Studies have suggested that similar nitrophenyl compounds possess antimicrobial effects, indicating that (3-nitrophenyl)methylamine hydrochloride may also exhibit such properties. This could be particularly valuable in developing new antibiotics or antifungal agents.
  • Cancer Research : The compound’s structure suggests potential applications in oncology, where it might interact with specific biological targets involved in cancer progression. Understanding its binding affinity and mechanism of action could lead to novel cancer therapies.

Material Science Applications

In addition to its pharmaceutical potential, (3-nitrophenyl)methylamine hydrochloride has applications in material science:

  • Polymer Chemistry : The compound can be utilized as a building block for synthesizing polymers with specific properties. Its reactivity allows for incorporation into various polymer matrices, potentially enhancing mechanical strength or thermal stability.
  • Nonlinear Optics : The unique electronic properties of the nitrophenyl group make this compound suitable for applications in nonlinear optics, where materials are needed to manipulate light in advanced optical devices.

Case Studies and Research Findings

Several studies have documented the synthesis and application of (3-nitrophenyl)methylamine hydrochloride:

  • Synthesis Methodologies : Various synthetic routes have been developed to produce this compound efficiently, focusing on optimizing yield and purity while minimizing environmental impact through greener chemistry practices .
  • Biological Activity Assessment : Research assessing the biological activity of similar compounds has shown promising results regarding their interaction with biological targets, paving the way for further exploration into (3-nitrophenyl)methylamine hydrochloride's pharmacological applications .
  • Material Properties Testing : Experimental studies have evaluated the mechanical and thermal properties of polymers incorporating this compound, demonstrating enhanced performance characteristics that could be leveraged in industrial applications .

Mechanism of Action

The mechanism of action of (3-Nitrophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes by binding to their active sites, thereby affecting their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The compound is compared to other amine hydrochlorides with variations in aromatic substituents and alkyl chains. Key structural analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Aromatic Ring Key Features
(3-Nitrophenyl)methylamine HCl C₁₀H₁₃ClN₂O₂ 228.68 3-Nitro Strong electron-withdrawing nitro group
Cinnamylamine hydrochloride () C₉H₁₂ClN ~169.65 Phenyl Allyl chain; lacks nitro group
(3-Fluorophenyl)methylamine HCl C₁₀H₁₃ClFN 213.67 3-Fluoro Electron-withdrawing fluoro substituent
(2-Fluorophenyl)methylamine HCl C₁₀H₁₃ClFN 213.67 2-Fluoro Positional isomer of 3-fluoro analog
(3,4-Dichlorophenyl)methylamine HCl C₁₀H₁₂Cl₃N ~244.57 3,4-Dichloro Dual chloro substituents
Nicardipine Hydrochloride () C₂₆H₂₉N₃O₆·HCl 515.99 3-Nitro (dihydropyridine core) Calcium channel blocker; complex structure
Key Observations:
  • Electron Effects : The nitro group in the target compound enhances acidity and reduces basicity compared to fluoro or chloro analogs. This may influence salt formation stability and solubility .
  • Positional Isomerism : The 2-fluoro analog () may exhibit steric or electronic differences compared to the 3-fluoro derivative, altering receptor binding in biological systems .

Biological Activity

(3-Nitrophenyl)methylamine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound is characterized by the presence of a nitrophenyl group and an allyl amine moiety , which significantly influence its reactivity and interaction with biological targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects .

The mechanism of action involves several pathways:

  • Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, modulating their activity and influencing cellular processes .
  • Binding Affinity : Studies have shown that the compound interacts with various biological targets, including enzymes and receptors, which is crucial for its pharmacological effects .
  • Reactive Intermediates : The reduction of the nitro group can produce reactive species that may affect cellular signaling pathways .

Biological Activity

Research indicates that (3-Nitrophenyl)methylamine hydrochloride exhibits several biological activities:

  • Antimicrobial Properties : Compounds with similar structures have shown antimicrobial effects, suggesting potential applications in treating infections .
  • Anticancer Activity : There is evidence supporting its use in cancer therapy, as compounds with nitrophenyl groups are often associated with anticancer properties .
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective activities, indicating potential applications in treating neurodegenerative diseases .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
3-NitroanilineAromatic amine with a nitro groupAntibacterial, anticancer
4-(3-Nitrophenyl)-2-butanamineSimilar nitrophenyl structureNeuroprotective effects
2-(3-Nitrophenyl)ethanamineEthyl chain instead of prop-2-en-1-ylAntidepressant properties

This table illustrates how variations in structural modifications can lead to differing biological activities while maintaining a core functional framework similar to that of (3-Nitrophenyl)methylamine hydrochloride .

Case Studies and Research Findings

  • ToxCast Chemical Profiling :
    A study analyzing various chemicals, including those similar to (3-Nitrophenyl)methylamine hydrochloride, revealed its potential interactions across multiple enzymatic assays. The findings indicated that it could inhibit specific enzymes, contributing to its biological activity .
  • Pharmacological Investigations :
    Research has shown that compounds containing nitrophenyl groups often correlate with increased biological activity. For instance, (3-Nitrophenyl)methylamine hydrochloride was explored for its therapeutic properties in treating conditions such as cancer and bacterial infections .
  • Molecular Docking Studies :
    High-throughput screening and molecular docking studies have been employed to evaluate the binding affinity of (3-Nitrophenyl)methylamine hydrochloride to various proteins involved in disease pathways. These studies are essential for understanding its mechanism of action and optimizing its pharmacological properties .

Q & A

Basic: What are the key synthetic routes for (3-Nitrophenyl)methylamine hydrochloride, and how is the hydrochloride form stabilized?

Methodological Answer:
The synthesis typically involves a two-step process:

N-Alkylation of 3-nitrobenzylamine with propargyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the tertiary amine intermediate .

Hydrochloride Salt Formation : The free base is treated with HCl gas or concentrated HCl in a non-aqueous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt. The hydrochloride form enhances stability by reducing hygroscopicity and oxidation susceptibility, a common strategy for amine derivatives .
Validation : Confirm purity via HPLC and characterize using ¹H/¹³C NMR, ensuring the absence of unreacted propargyl bromide or free amine.

Advanced: How can palladium-catalyzed cross-coupling be optimized for introducing the 3-nitrophenyl group during synthesis?

Methodological Answer:

  • Catalytic System : Use PdCl₂(PPh₃)₂ (5 mol%) with CuI (10 mol%) in dry acetonitrile under inert atmosphere .
  • Substrate Activation : Pre-functionalize the propargylamine with a leaving group (e.g., iodide) to facilitate coupling with 3-nitrobenzylzinc bromide.
  • Reaction Monitoring : Track progress via TLC and GC-MS. Common challenges include competing Sonogashira coupling ; mitigate by controlling temperature (60–80°C) and ligand stoichiometry .
    Data Analysis : Compare HRMS and ¹H NMR shifts (e.g., aryl proton resonances at δ 7.5–8.2 ppm) to confirm regioselectivity .

Basic: Which spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify the propargyl (δ 1.8–2.2 ppm for ≡C-H; δ 70–85 ppm for sp-hybridized carbons) and 3-nitrophenyl groups (δ 8.0–8.5 ppm aromatic protons) .
  • FT-IR : Confirm N–H stretching (2500–3000 cm⁻¹ broad) in the hydrochloride and nitro group absorption (1520–1350 cm⁻¹) .
  • HRMS : Validate molecular ion ([M+H]⁺) with <2 ppm mass error .

Advanced: How to address discrepancies in crystallographic data when resolving the compound’s conformation?

Methodological Answer:

  • Data Collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) at low temperature (100 K) to minimize thermal motion artifacts .
  • Refinement : Employ SHELXL for small-molecule refinement, applying restraints for disordered propargyl or nitro groups. Validate with R-factor convergence (<5%) .
  • Contradiction Resolution : If torsion angles deviate from expected values (e.g., propargyl rotation), cross-validate with DFT calculations (B3LYP/6-31G*) to assess energy-minimized conformers .

Basic: What are the recommended purification strategies for this hydrochloride salt?

Methodological Answer:

  • Recrystallization : Use ethanol/water (7:3 v/v) to exploit solubility differences between the hydrochloride and unreacted precursors .
  • Column Chromatography : For crude intermediates, employ silica gel with a gradient of ethyl acetate/hexanes (10–50%) and 0.1% triethylamine to prevent free amine formation .
  • Final Purity Check : Use melting point analysis (expected 167–171°C, similar to structurally related hydrochlorides ).

Advanced: How to evaluate the compound’s reactivity in biological systems, such as enzyme inhibition assays?

Methodological Answer:

  • Target Selection : Prioritize enzymes with nitrophenyl-binding pockets (e.g., nitroreductases) or amine-responsive receptors.
  • Assay Design :
    • Kinetic Studies : Monitor NADPH consumption spectrophotometrically (340 nm) in nitroreductase assays .
    • Competitive Binding : Use fluorescence polarization with FITC-labeled ligands to determine IC₅₀ values.
  • Data Interpretation : Address false positives (e.g., non-specific binding) via control experiments with scrambled amine derivatives .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Hydrochloride Stability : Store at 2–8°C under desiccation to prevent hydrolysis.
  • Propargyl Group Hazards : Avoid exposure to strong oxidizers (risk of explosive polymerization). Use inert atmosphere during reactions .
  • Nitro Group Toxicity : Conduct reactions in a fume hood with PPE (nitrile gloves, lab coat) .

Advanced: How to troubleshoot low yields in large-scale synthesis?

Methodological Answer:

  • Step 1: Identify Bottlenecks
    • Alkylation Step : Excess propargyl bromide (1.5 equiv) and prolonged reaction time (24–48 hr) improve conversion .
    • Salt Formation : Use HCl gas instead of aqueous HCl to avoid dilution.
  • Step 2: Process Optimization
    • Continuous Flow Chemistry : Enhance mixing and heat transfer for propargylamine intermediates .
    • Byproduct Analysis : Use LC-MS to detect dimers or oxidized products; introduce radical inhibitors (e.g., BHT) if needed .

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